Propargite
Overview
Description
Synthesis Analysis
Synthesis of propargite involves various chemical reactions, utilizing different catalysts and conditions to produce propargylamines, which are essential intermediates. For instance, gold(III) salen complexes catalyze a three-component coupling reaction of aldehydes, amines, and alkynes in water, yielding propargylamines at 40°C with excellent yields and diastereoselectivities (Lo et al., 2006). Moreover, propargylamines are synthesized through direct addition of alkynes to imines and related C=N electrophiles in the presence of metal catalysts or promoters, highlighting the methodological advancements in their preparation (Zani & Bolm, 2006).
Molecular Structure Analysis
The molecular structure of propargite and its intermediates, such as propargylamines, plays a crucial role in their reactivity and application in synthesis. Propargylamines, for instance, have been extensively studied for their versatility and application in synthesizing heterocyclic compounds, which are significant in various drugs and biologically active molecules (Budi et al., 2021).
Chemical Reactions and Properties
Propargylamines undergo various chemical transformations, offering pathways to diverse organic compounds. The synthesis of heterocycles from propargylamines is particularly noteworthy, as it underscores the importance of these intermediates in accessing biologically relevant structures (Budi et al., 2021). These reactions exemplify the chemical versatility of propargite-related compounds.
Physical Properties Analysis
The physical properties of propargite, such as its dissipation behavior in the environment and its persistence in soil and crops like apples and tea, are essential for understanding its environmental impact. Studies have shown that propargite's half-life in soil ranges from 43 to 45 days, indicating its persistence, while in plant matrices like tea and apple, it dissipates much faster, within 1.66-2.61 days (Kumar et al., 2005).
Scientific Research Applications
-
Synthesis and Functionalization of Building Blocks and Intermediates
- Field : Organic Chemistry
- Application : Propargite is used in the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
- Method : The propargyl group is introduced into small-molecule building blocks, opening up new synthetic pathways for further elaboration . The propargylation reaction serves as a strategic step in a reaction sequence that results in the formation of more elaborate/complex structures .
- Results : The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .
-
Solvent-free Synthesis of Propargylamines
- Field : Green Chemistry
- Application : Propargite is used in the solvent-free synthesis of propargylamines via A3 and KA2 coupling reactions .
- Method : This green approach to synthesize propargylamines is very relevant .
- Results : The review aims to describe the solvent-free synthetic approaches towards propargylamines via A3 and KA2 coupling reactions .
-
Insecticide Against Mites
- Field : Agriculture and Pest Control
- Application : Propargite is used as a pesticide to kill mites .
- Method : It is a contact insecticide, which means it must come into direct contact with the mites to be effective .
- Results : Propargite is a broad-spectrum insecticide that belongs to organosulfur insecticides. It is a mitochondrial ATPase inhibitor, which destroys the normal metabolism of mites through contact killing and stomach poisoning .
-
Eye and Skin Irritant
-
Toxic to Aquatic Life
-
Residue Analysis
- Field : Food Safety
- Application : Propargite is evaluated for residues in food products .
- Method : Analytical methods are used to determine both propargite and the metabolite t-butyl phenoxy cyclohexanol (TBPC) in beans (dry), walnuts and potato .
- Results : The methods involved the acetonitrile extraction of residues in homogenized plant matrices .
-
Pesticide in Agriculture
- Field : Agriculture
- Application : Propargite is registered in a number of countries for control of mites on a wide range of fruit trees, nuts, vines, vegetables, ornamentals and field crops such as cotton, maize and peanuts .
- Method : Propargite is applied to crops to control mites. It is effective against adult mites and nymphal mites, but has poor egg-killing effect .
- Results : Effective control of mites on various crops has been reported .
-
Environmental Impact
Safety And Hazards
Excessive exposure to Propargite can cause eye and skin irritation, and possibly sensitization . It is highly toxic to amphibians, fish, and zooplankton, and has potential carcinogenicity . It is considered to be severely irritating to both the skin and eyes, and dermal sensitization effects have been observed .
properties
IUPAC Name |
[2-(4-tert-butylphenoxy)cyclohexyl] prop-2-ynyl sulfite | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26O4S/c1-5-14-21-24(20)23-18-9-7-6-8-17(18)22-16-12-10-15(11-13-16)19(2,3)4/h1,10-13,17-18H,6-9,14H2,2-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYHMJXZULPZUED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OC2CCCCC2OS(=O)OCC#C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26O4S | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID4024276 | |
Record name | Propargite | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID4024276 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Propargite is a dark colored liquid. It is a wettable powder or water emulsifiable liquid. It can cause illness by inhalation, skin absorption and/or ingestion. The primary hazard is the threat to the environment. Immediate steps should be taken to limit its spread to the environment. Since it is a liquid it can easily penetrate the soil and contaminate groundwater and nearby streams. It is used as a pesticide. Practically insoluble in water (10.5 mg/L). Used as an acaricide., Viscous liquid; [Merck Index] Brownish-yellow oily liquid; [HSDB] Light to dark brown viscous liquid; Formulated as emulsifiable concentrate liquid and wettable powder; [Reference #1] Omite 579 EW: Off-white liquid; [EFSA] Brown liquid; [Aldrich MSDS] | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Record name | Propargite | |
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URL | https://haz-map.com/Agents/1334 | |
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Boiling Point |
Decomposes. (USCG, 1999), Decomposes at about 200 °C prior to boiling | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |
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Flash Point |
82 °F (USCG, 1999) | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Solubility |
Fully miscible with hexane, toluene, dichloromethane, methanol and acetone, In water, 0.215 mg/L at 25 °C | |
Record name | PROPARGITE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1528 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.085 to 1.115 at 68 °F (USCG, 1999), 1.10 at 20 °C | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Vapor Pressure |
0.00000004 [mmHg], 3X10-7 mm Hg at 25 °C | |
Record name | Propargite | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/1334 | |
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Product Name |
Propargite | |
Color/Form |
Brownish-yellow, oily viscous liquid (tech.), Light to dark brown viscous liquid | |
CAS RN |
2312-35-8 | |
Record name | PROPARGITE | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/4341 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Propargite | |
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Record name | Propargite [ANSI:BSI:ISO] | |
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Record name | Propargite | |
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Record name | Propargite | |
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Record name | PROPARGITE | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
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